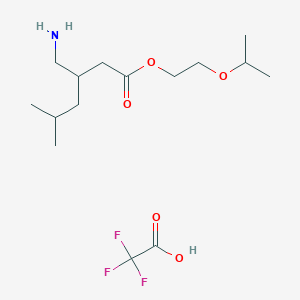

2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid" is a chemical entity that may be synthesized and utilized in various chemical reactions. Trifluoroacetic acid, a component of this compound, is known for its role as a reagent in synthetic chemistry, particularly in facilitating reactions such as the Claisen rearrangement and cyclization reactions .

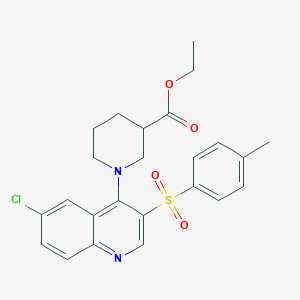

Synthesis Analysis

The synthesis of related compounds often involves the use of trifluoroacetic acid as a key reagent. For instance, trifluoroacetic acid has been used effectively for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines from Baylis–Hillman derivatives . Additionally, 3-(o-Trifluoroacetamidoaryl)-1-propargylic esters serve as intermediates for the synthesis of various indoles, which are important scaffolds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be complex, with various functional groups influencing their conformation and reactivity. For example, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been studied in different environments, providing insights into how the molecular structure can affect the physical and chemical properties of such compounds .

Chemical Reactions Analysis

Trifluoroacetic acid is a versatile reagent that can induce multiple types of chemical reactions. It has been used to facilitate the Claisen rearrangement, cyclization, and isomerization to produce quinoline derivatives . Moreover, the [2,3]-Wittig rearrangement of (propargyloxy)acetic acids and esters has been employed to synthesize optically active dihydrofurans, showcasing the diverse reactivity of compounds containing propargyloxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely influenced by the presence of the trifluoroacetic acid moiety. Trifluoroacetic acid is known for its strong acidity and ability to act as a solvent or catalyst in organic synthesis . The presence of ester and ether functional groups within the compound's structure would also contribute to its solubility, boiling point, and overall reactivity.

Aplicaciones Científicas De Investigación

Electron Ionization and Low Energy Electron Attachment

Research on compounds like ethylenediaminetetraacetic acid (EDTA) and 2-amino-2-(hydroxymethyl)-1,3-propanediol (TRIS) reveals their interactions with radiation, highlighting the significance of understanding chemical interactions in biological systems for applications like DNA stabilization in irradiation studies (Śmiałek et al., 2015).

Reactive Intermediates for Synthetic Chemistry

The utilization of 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, accessible from trifluoroacetic acid, underscores the role of fluorinated intermediates in synthesizing complex organic molecules, demonstrating the compound's relevance in developing functionalized materials and pharmaceuticals (Volle & Schlosser, 2002).

Biodegradable Chelating Agents

The environmental impact of aminopolycarboxylates like EDTA and the exploration of biodegradable alternatives such as nitrilotriacetic acid (NTA) and ethylenediaminedisuccinic acid (EDDS) highlight the importance of green chemistry in reducing ecological footprints. These studies point towards the pursuit of environmentally friendly alternatives for widespread industrial applications (Pinto et al., 2014).

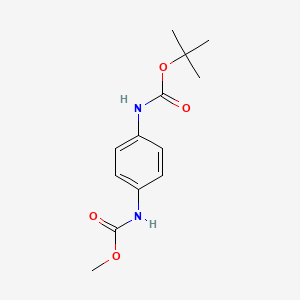

Novel Protecting Groups in Amine Synthesis

The development of new protecting groups, such as the 2-(1,3-dioxan-2-yl)ethylsulfonyl group, for amine synthesis showcases the compound's utility in facilitating complex organic transformations. This research underscores the continuous innovation in synthetic methodologies to improve efficiency and selectivity (Sakamoto et al., 2006).

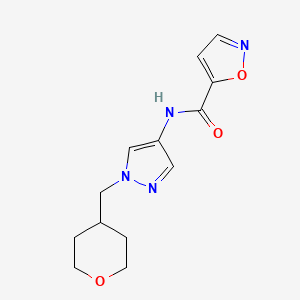

Antimicrobial Agent Synthesis

Investigations into the synthesis of new compounds with potential antimicrobial properties, using key synthons that may relate to the chemical structure of interest, emphasize the role of novel chemical entities in combating microbial resistance. Such research contributes to the ongoing search for new antimicrobial agents (Behbehani et al., 2011).

Propiedades

IUPAC Name |

2-propan-2-yloxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO3.C2HF3O2/c1-10(2)7-12(9-14)8-13(15)17-6-5-16-11(3)4;3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVOVCAKIPMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCCOC(C)C)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)

![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)

![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)